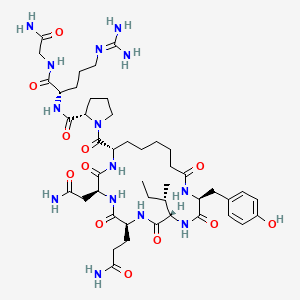
Cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 is a cyclic peptide that contains a sequence of amino acids: tyrosine, isoleucine, glutamine, asparagine, alpha-amino suberic acid, proline, arginine, and glycine. This compound is known for its stability and biological activity, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection Steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cyclization: The linear peptide is cyclized by forming a peptide bond between the terminal amino acids, often facilitated by reagents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Industrial Production Methods
Industrial production of this cyclic peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often followed by purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard SPPS reagents like DIC and HOBt.
Major Products
Oxidation: Formation of dityrosine.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Analog peptides with modified amino acid sequences.
科学研究应用
Cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and cyclization techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
作用机制
The mechanism of action of cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclic structure enhances its stability and binding affinity, allowing it to modulate biological pathways effectively. The peptide may exert its effects by:
Binding to Receptors: Interacting with cell surface receptors to trigger intracellular signaling cascades.
Inhibiting Enzymes: Blocking the activity of enzymes involved in disease processes.
Modulating Protein-Protein Interactions: Disrupting or stabilizing interactions between proteins.
相似化合物的比较
Cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 can be compared to other cyclic peptides, such as:
Cyclo(tyr-ile-gln-asn-asu)-pro-leu-gly-NH2: Similar structure but with leucine instead of arginine.
Cyclo(tyr-ile-gln-asn-asu)-pro-lys-gly-NH2: Contains lysine instead of arginine.
Cyclo(tyr-ile-gln-asn-asu)-pro-val-gly-NH2: Contains valine instead of arginine.
The uniqueness of this compound lies in its specific amino acid sequence, which imparts distinct biological activities and stability compared to its analogs.
生物活性
Cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 is a cyclic peptide that has garnered attention for its stability and diverse biological activities. This compound, composed of a sequence of amino acids, is particularly noted for its potential therapeutic applications in various fields, including medicine and biochemistry. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Molecular Formula : C45H70N14O12
Molecular Weight : 999.12 g/mol
CAS Number : 35375-13-4
The structure of this compound features a cyclic arrangement that enhances its stability compared to linear peptides. The cyclic nature allows for better interaction with biological targets, which is crucial for its functionality in various biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Key mechanisms include:
- Binding to Receptors : The compound can bind to cell surface receptors, triggering intracellular signaling pathways that may influence cellular responses.
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in various disease processes, potentially offering therapeutic benefits.
- Modulation of Protein Interactions : The cyclic structure facilitates the disruption or stabilization of protein-protein interactions, which is vital in many physiological processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several pathogens. For instance, studies have demonstrated its effectiveness against Pseudomonas aeruginosa, where it inhibited quorum sensing (QS) mechanisms critical for bacterial virulence and biofilm formation .
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. The cyclic nature of the peptide enhances its binding affinity to cancer-related targets compared to linear analogs.
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of this compound:
- Study on Quorum Sensing Inhibition :
-
Anticancer Mechanisms :
- Objective : Investigate the apoptosis-inducing potential in cancer cells.
- Findings : The cyclic peptide demonstrated a dose-dependent increase in apoptotic markers in various cancer cell lines, suggesting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other cyclic peptides:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Cyclo(tyr-ile-gln-asn-pro-leu) | Tyr-Ile-Gln-Asn-Pro-Leu | Antimicrobial |
| Cyclo(tyr-ile-gln-asn-pro-lys) | Tyr-Ile-Gln-Asn-Pro-Lys | Anticancer |
| Cyclo(tyr-ile-gln-asn-pro-val) | Tyr-Ile-Gln-Asn-Pro-Val | Moderate antimicrobial |
This table illustrates how variations in amino acid sequences can lead to differing biological activities, highlighting the specificity of this compound's effects.
属性
分子式 |
C45H70N14O12 |
|---|---|
分子量 |
999.1 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2S,5S,8S,11S,14S)-11-(2-amino-2-oxoethyl)-8-(3-amino-3-oxopropyl)-5-[(2S)-butan-2-yl]-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H70N14O12/c1-3-24(2)37-43(70)55-28(17-18-33(46)61)39(66)57-31(22-34(47)62)40(67)56-29(9-5-4-6-12-36(64)53-30(41(68)58-37)21-25-13-15-26(60)16-14-25)44(71)59-20-8-11-32(59)42(69)54-27(10-7-19-51-45(49)50)38(65)52-23-35(48)63/h13-16,24,27-32,37,60H,3-12,17-23H2,1-2H3,(H2,46,61)(H2,47,62)(H2,48,63)(H,52,65)(H,53,64)(H,54,69)(H,55,70)(H,56,67)(H,57,66)(H,58,68)(H4,49,50,51)/t24-,27-,28-,29-,30-,31-,32-,37-/m0/s1 |
InChI 键 |
RZTAEGXNAKQBHH-VNHOCEMUSA-N |
手性 SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















